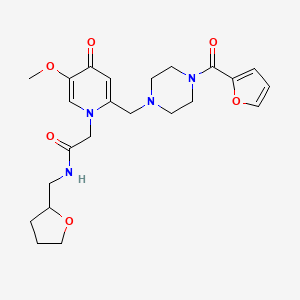

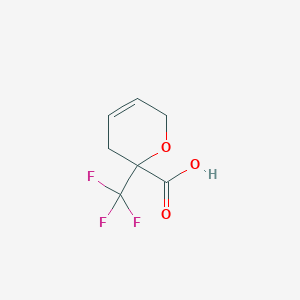

2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is characterized by the presence of a -CF3 group attached to the rest of the molecule . This group significantly influences the properties of the compound.Chemical Reactions Analysis

Trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often used in reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .科学的研究の応用

Synthesis and Chemical Transformations

A notable application of 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylic acid derivatives is in the synthesis of complex molecules. For instance, the triflic acid mediated Prins cyclization of homopropargylic alcohols with aldehydes affords 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates efficiently and highly regioselectively. These intermediates are further transformed into various alkyl and aryl substituted products through coupling reactions such as Suzuki, Heck, Stille, and Sonogashira (Saikia et al., 2016). Additionally, the use of pentafluorophenylammonium triflate (PFPAT) as a catalyst in the condensation of certain derivatives with coumarin-3-carboxylic acid leads to the production of compounds with potential antimicrobial activity, showcasing the chemical versatility of these compounds (Ghashang et al., 2013).

Fluorescence and Sensing Applications

The derivatives of this compound have been utilized in the development of fluorescent dyes. Such compounds, containing a pyrazolylpyrene chromophore, exhibit bright fluorescence in solution and have potential applications in sensing acidic environments due to their weak base properties and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Environmental Analysis

In environmental sciences, derivatization techniques involving perfluorinated carboxylic acids, a category to which this compound relates, have been developed for HPLC determination with fluorescence detection. This method optimizes sensitivity and allows for the efficient separation and analysis of perfluorinated compounds in environmental samples (Poboży et al., 2010).

Catalysis and Organic Synthesis

The field of organic synthesis benefits from the application of compounds related to this compound. Scandium trifluoromethanesulfonate, for example, is used as a highly effective Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the critical role of trifluoromethylated compounds in facilitating complex organic reactions (Ishihara et al., 1996).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O3/c8-7(9,10)6(5(11)12)3-1-2-4-13-6/h1-2H,3-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUFSQIKILNOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)